molecular formula C7H8IN B078855 4-Iodo-2-methylaniline CAS No. 13194-68-8

4-Iodo-2-methylaniline

Cat. No.: B078855
CAS No.: 13194-68-8
M. Wt: 233.05 g/mol
InChI Key: BGKLFAQCHHCZRZ-UHFFFAOYSA-N
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Description

4-Iodo-2-methylaniline is an organic compound with the molecular formula C7H8IN. It is characterized by the presence of an iodine atom and a methyl group attached to an aniline ring. This compound is known for its applications in various fields of scientific research and industrial processes.

Scientific Research Applications

4-Iodo-2-methylaniline has several applications in scientific research:

Safety and Hazards

4-Iodo-2-methylaniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Relevant Papers There are several papers related to this compound. One paper discusses the synthesis and fluorescence properties of Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde . Another paper presents the crystal structure of two 4-Nitro-N-methylaniline derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodo-2-methylaniline can be synthesized through several methods. One common approach involves the iodination of 2-methylaniline. This process typically uses iodine and an oxidizing agent such as sodium nitrite in an acidic medium. The reaction conditions often include maintaining a controlled temperature and pH to ensure the selective iodination at the desired position on the aromatic ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Iodo-2-methylaniline involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methyl group enhances the compound’s lipophilicity, affecting its solubility and distribution in biological systems. These interactions play a crucial role in the compound’s effectiveness in various applications .

Comparison with Similar Compounds

  • 4-Bromo-2-methylaniline
  • 4-Chloro-2-methylaniline
  • 4-Fluoro-2-methylaniline

Comparison: 4-Iodo-2-methylaniline is unique due to the presence of the iodine atom, which imparts distinct reactivity and physical properties compared to its bromo, chloro, and fluoro analogs. The larger atomic radius and higher polarizability of iodine contribute to stronger halogen bonding and different electronic effects, making this compound a valuable compound in specific synthetic and research applications .

Properties

IUPAC Name

4-iodo-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKLFAQCHHCZRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50157270
Record name 4-Iodo-o-toluidine
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Molecular Weight

233.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13194-68-8
Record name 4-Iodo-2-methylaniline
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Record name 13194-68-8
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Record name 4-Iodo-o-toluidine
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Record name 4-iodo-o-toluidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-Iodo-2-methylaniline interesting from a materials science perspective?

A1: While this compound itself is not intensely colored [], it forms vividly red crystals when combined with certain dinitrobenzoic acids, particularly when the resulting molecular complex adopts a layered crystal structure []. This property makes this compound and its complexes interesting for applications where color change in response to environmental stimuli, like temperature, is desired.

Q2: How does proton transfer affect the color of this compound complexes?

A2: Research has shown that the transfer of a proton from the dinitrobenzoic acid to this compound can result in a color change from red to colorless []. This phenomenon was observed in thermochromic molecular complexes formed with 3,5-dinitrobenzoic acid. This suggests that the presence of both neutral and ionic forms of the co-components plays a crucial role in the observed color.

Q3: Can you elaborate on the thermochromic behavior observed in this compound:3,5-dinitrobenzoic acid co-crystals?

A3: [] provides supplementary data demonstrating the color-changing properties and phase transitions of this compound:3,5-dinitrobenzoic acid co-crystals in response to temperature variations. This data, obtained through hot-stage microscopy, highlights the dynamic nature of these complexes and their potential for applications requiring temperature-dependent visual indicators.

Q4: Are there other factors besides proton transfer that influence the color of these molecular complexes?

A4: Yes, molecular disorder within the crystal structure also appears to favor the formation of layered, colored crystals []. This suggests a complex interplay between molecular arrangement, intermolecular interactions, and electronic properties contributing to the observed thermochromism.

Q5: What analytical techniques are crucial for studying these thermochromic complexes?

A5: A combination of techniques is necessary to fully characterize these systems. Single-crystal X-ray diffraction is essential for determining the crystal structure and understanding the molecular arrangement [, ]. Hot-stage microscopy coupled with spectroscopic techniques helps to correlate color changes with temperature and structural transitions []. Further spectroscopic investigations, like UV-Vis and potentially IR spectroscopy, could provide insights into the electronic transitions responsible for the color changes upon proton transfer.

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